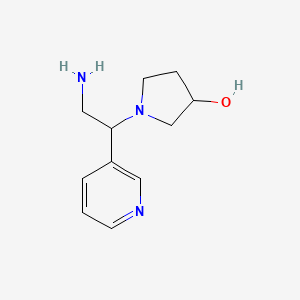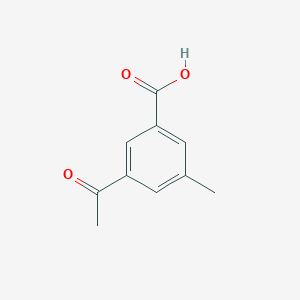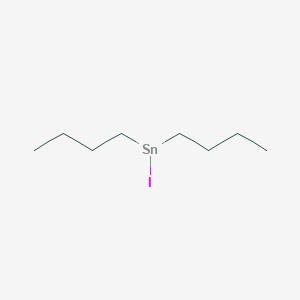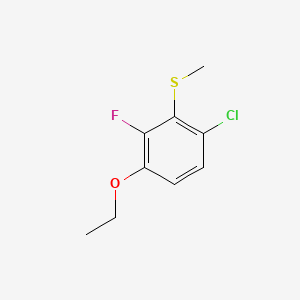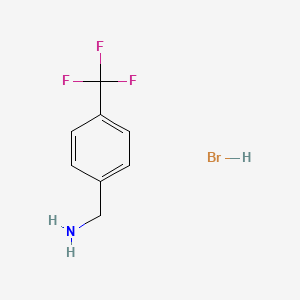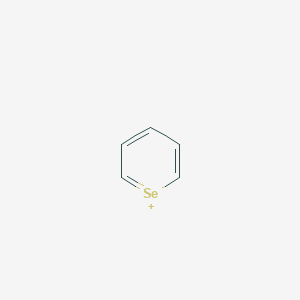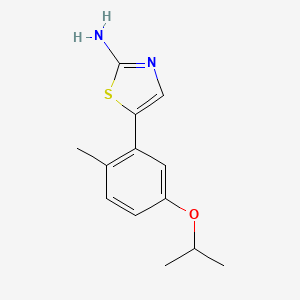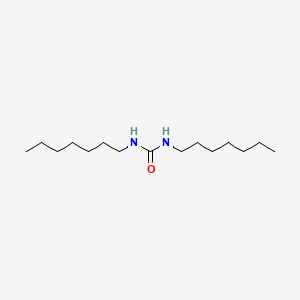
N,N'-Diheptylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diheptylurea: is an organic compound with the molecular formula C15H32N2O It is a derivative of urea where the hydrogen atoms are replaced by heptyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diheptylurea can be synthesized through the reaction of heptylamine with phosgene or triphosgene in the presence of a base. The reaction typically proceeds as follows:
-
Reaction with Phosgene:
- Heptylamine is reacted with phosgene in an inert solvent such as dichloromethane.
- The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
- The product is then purified through recrystallization or distillation.
-
Reaction with Triphosgene:
- Triphosgene is used as a safer alternative to phosgene.
- The reaction conditions are similar, with heptylamine being reacted with triphosgene in an inert solvent.
- The product is purified similarly through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of N,N’-Diheptylurea may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diheptylurea undergoes various chemical reactions, including:
-
Oxidation:
- Oxidation of N,N’-Diheptylurea can lead to the formation of corresponding urea derivatives with oxidized heptyl groups.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can convert N,N’-Diheptylurea to its corresponding amine derivatives.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- N,N’-Diheptylurea can undergo substitution reactions where the heptyl groups are replaced by other alkyl or aryl groups.
- Common reagents for substitution reactions include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl-substituted urea derivatives.
Scientific Research Applications
N,N’-Diheptylurea has several scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various urea derivatives.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the study of enzyme inhibition and protein interactions.
-
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways and cellular processes.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N’-Diheptylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and proteins, affecting various biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N,N’-Diheptylurea can be compared with other similar compounds, such as:
-
N,N’-Diethylurea:
- Similar structure with ethyl groups instead of heptyl groups.
- Different physical and chemical properties due to shorter alkyl chains.
-
N,N’-Dioctylurea:
- Similar structure with octyl groups instead of heptyl groups.
- Different solubility and reactivity due to longer alkyl chains.
-
N,N’-Diphenylurea:
- Similar structure with phenyl groups instead of heptyl groups.
- Different aromatic properties and potential biological activities.
Uniqueness: N,N’-Diheptylurea is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its applications and reactivity can differ significantly from other urea derivatives with different substituents.
Properties
CAS No. |
1798-20-5 |
|---|---|
Molecular Formula |
C15H32N2O |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
1,3-diheptylurea |
InChI |
InChI=1S/C15H32N2O/c1-3-5-7-9-11-13-16-15(18)17-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
InChI Key |
YIPGJIPRXFGTCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)NCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


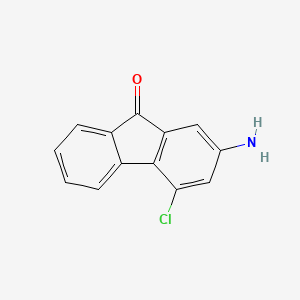
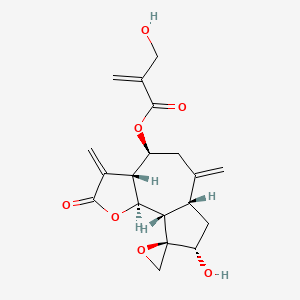
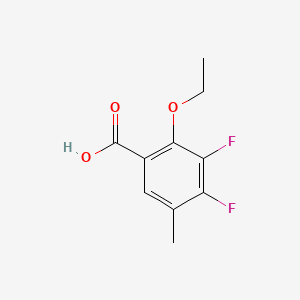
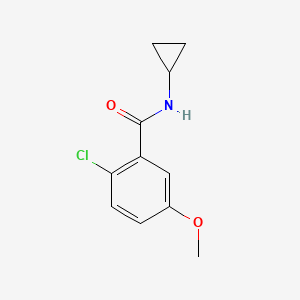
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
